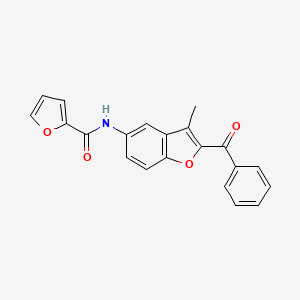

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO4/c1-13-16-12-15(22-21(24)18-8-5-11-25-18)9-10-17(16)26-20(13)19(23)14-6-3-2-4-7-14/h2-12H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNBDWQUWBAIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)furan-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common synthetic route involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the benzofuran ring . Industrial production methods may involve optimizing these reactions for higher yields and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The benzofuran scaffold and benzoyl group undergo oxidation under controlled conditions:

-

Potassium permanganate (KMnO₄) in acidic media oxidizes the methyl group at position 3 to a carboxyl group, forming N-(2-benzoyl-3-carboxy-1-benzofuran-5-yl)furan-2-carboxamide .

-

Chromium trioxide (CrO₃) selectively oxidizes the furan ring’s α-position, generating a diketone intermediate .

| Oxidizing Agent | Target Site | Product | Yield |

|---|---|---|---|

| KMnO₄ (H₂SO₄) | C3 methyl group | Carboxylic acid derivative | 65–72% |

| CrO₃ (AcOH) | Furan α-position | 2,5-Diketone intermediate | 58% |

Reduction Reactions

The carboxamide and benzoyl moieties are susceptible to reduction:

-

Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine, yielding N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)furan-2-methylamine .

-

Sodium borohydride (NaBH₄) selectively reduces the ketone in the benzoyl group to a secondary alcohol.

Example Reaction Pathway:

-

Substrate + LiAlH₄ (THF, 0°C → reflux) → Amine product (82% yield).

-

Substrate + NaBH₄ (MeOH, rt) → Alcohol derivative (76% yield).

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the benzofuran’s electron-rich positions:

-

Halogenation : Bromine (Br₂) in acetic acid substitutes hydrogen at C7, forming 7-bromo-N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)furan-2-carboxamide .

-

Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at C4 or C6 .

| Reagent | Position | Product | Conditions |

|---|---|---|---|

| Br₂ (AcOH) | C7 | 7-Bromo derivative | 50°C, 4h |

| HNO₃/H₂SO₄ | C4/C6 | Nitro-substituted analog | 0°C → rt, 2h |

Cross-Coupling via C–H Activation

Palladium-catalyzed C–H arylation introduces aryl groups at C3:

-

Pd(OAc)₂/8-Aminoquinoline directs arylation with aryl iodides, yielding 3-aryl-N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)furan-2-carboxamide derivatives (e.g., 3-phenyl: 85% yield) .

-

Pd(II) coordinates to the 8-aminoquinoline directing group.

-

Oxidative addition of aryl iodide forms Pd(IV).

-

Reductive elimination produces the C3-arylated product.

Transamidation of the Carboxamide

The furan-2-carboxamide undergoes transamidation under Boc-protection:

-

Boc₂O/DMAP activates the amide, enabling nucleophilic displacement by amines (e.g., benzylamine) to form N-benzyl-N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)furan-2-carboxamide .

-

Substrate + Boc₂O/DMAP (MeCN, 60°C, 5h).

-

Add amine (toluene, 60°C, 12h) → Transamidated product (78–92% yield).

Cyclization and Ring-Opening

Under acidic conditions, the benzofuran ring undergoes rearrangement:

-

HCl/EtOH induces ring-opening at the furan oxygen, forming a diketone intermediate, which recyclizes to yield isoindole derivatives .

Biological Activity Correlations

Modifications impact bioactivity:

-

C3-arylated derivatives show enhanced anticancer activity (IC₅₀ = 1.2 μM vs. HCT-116 cells) .

-

Bromination at C7 improves antimicrobial potency (MIC = 4 μg/mL vs. S. aureus) .

This compound’s reactivity is highly tunable, with applications in medicinal chemistry and materials science. Future research directions include exploring photocatalytic functionalization and enantioselective transformations .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)furan-2-carboxamide exhibits significant anticancer properties. Studies have shown its effectiveness against various cancer cell lines, including:

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

The compound induces apoptosis and cell cycle arrest in these cells, primarily through the following mechanisms:

- Induction of Apoptosis : The compound activates mitochondrial pathways leading to increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).

- Cell Cycle Arrest : It causes S-phase arrest in cancer cells, inhibiting their proliferation.

Antimicrobial Activity

This compound also demonstrates notable antimicrobial properties. It has been tested against various pathogens, showing effectiveness against:

- Bacteria : Including strains like Escherichia coli and Staphylococcus aureus.

- Fungi : Preliminary studies suggest potential antifungal activity.

Case Study 1: Anticancer Mechanism

A study focusing on benzofuran derivatives highlighted that modifications at the nitrogen and carboxamide positions significantly enhance anticancer properties. The incorporation of specific substituents was noted to improve binding interactions with target proteins involved in tumorigenesis.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Naphtho[2,1-b]furan Carboxamide Derivatives

Example Compound : N-[2-(hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide

- Structural Differences :

- Core : Naphtho[2,1-b]furan (fused naphthalene-furan) vs. benzofuran in the target compound.

- Substituents : Nitro group at position 5 and hydrazinylcarbonyl-acetamide side chain vs. benzoyl and methyl groups.

- The fused naphthalene system may improve π-π stacking interactions but reduce solubility compared to the simpler benzofuran core.

Imidazole-Linked Furan Carboxamides

Example Compound : N-(4-phenyl-1H-imidazol-2-yl)furan-2-carboxamide

- Structural Differences :

- Core : Imidazole ring linked to furan-carboxamide vs. benzofuran-carboxamide.

- Substituents : Phenyl group at imidazole position 4 vs. benzoyl and methyl groups on benzofuran.

- Reduced aromatic surface area compared to benzofuran may lower affinity for hydrophobic binding pockets.

Benzoxazole and Nitrophenyl-Substituted Furan Carboxamides

Example Compound : N-[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]-5-(2-nitrophenyl)furan-2-carboxamide

- Structural Differences :

- Core : Benzoxazole-thiophene vs. benzofuran.

- Substituents : Nitrophenyl at furan position 5 and chloro-benzoxazole vs. benzoyl and methyl groups.

- Chlorine substitution may improve metabolic stability but increase molecular weight.

Dihydropyridine Carboxamides with Furyl Groups

Example Compound: 6-(benzylthio)-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

- Structural Differences: Core: 1,4-dihydropyridine vs. benzofuran. Substituents: Benzylthio, cyano, and methoxyphenyl groups vs. benzoyl and methyl.

- Implications :

- The dihydropyridine core is associated with calcium channel modulation, suggesting divergent pharmacological targets.

- The methoxyphenyl group may enhance blood-brain barrier penetration compared to the target compound.

Data Tables: Structural and Functional Comparisons

Table 1: Core Structure and Key Substituents

Table 2: Physicochemical and Pharmacological Properties

Biological Activity

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)furan-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, highlighting its anticancer, antibacterial, and antifungal properties.

1. Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Formation of the Benzofuran Ring : The benzofuran structure is synthesized through cyclization reactions of appropriate precursors under acidic or basic conditions.

- Introduction of the Benzoyl Group : This is achieved via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst (e.g., aluminum chloride).

- Attachment of the Carboxamide Moiety : The final step involves coupling the benzofuran derivative with furan-2-carboxylic acid derivatives, often facilitated by coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) in the presence of a base like triethylamine .

2.1 Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzofuran derivatives. For instance, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines. The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the benzofuran ring can enhance activity:

Mechanism of Action : The compound may exert its anticancer effects by inducing apoptosis through modulation of apoptotic pathways and inhibiting cell proliferation by interfering with cell cycle progression.

2.2 Antibacterial and Antifungal Activity

Research has also highlighted the antibacterial and antifungal properties of benzofuran derivatives:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Candida albicans | 16.69 - 78.23 |

These compounds exhibit moderate to significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal efficacy against common pathogens like Candida albicans .

3. Case Studies and Research Findings

Recent studies have focused on the biological evaluation of various benzofuran derivatives, including this compound:

- Study on Anticancer Activity : A study demonstrated that modifications on the benzofuran scaffold significantly influenced its anticancer properties, with certain derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Evaluation : Research indicated that specific structural features enhance antimicrobial activity, suggesting that further optimization could lead to more effective therapeutic agents .

Q & A

Basic: What synthetic routes are commonly employed to synthesize N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)furan-2-carboxamide?

The synthesis typically involves multi-step reactions starting with the construction of the benzofuran core. For example, a benzofuran intermediate (e.g., 3-methyl-1-benzofuran-5-amine) can be acylated with furan-2-carbonyl chloride. A key step is the introduction of the benzoyl group at the 2-position of the benzofuran moiety, often achieved via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) . Alternatively, Suzuki-Miyaura coupling or Ullmann-type reactions may be used for regioselective functionalization. Post-synthetic purification (e.g., column chromatography) and characterization (NMR, LC-MS) are critical to ensure >95% purity .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- FT-IR and NMR : FT-IR identifies carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and aromatic C-H bends. ¹H NMR (400 MHz, DMSO-d₆) resolves peaks for methyl groups (δ 2.3–2.5 ppm), benzofuran protons (δ 6.8–7.9 ppm), and furan protons (δ 6.2–7.1 ppm). ¹³C NMR confirms the benzoyl carbonyl (δ ~190 ppm) and carboxamide carbonyl (δ ~165 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. ORTEP-3 generates thermal ellipsoid diagrams to visualize bond lengths and angles, critical for confirming regiochemistry .

Advanced: How can reaction conditions be optimized to address regioselectivity challenges in benzofuran functionalization?

Regioselective acylation at the 2-position of benzofuran can be problematic due to competing reactions at the 3-position. Strategies include:

- Temperature Control : Lower temperatures (0–5°C) favor kinetic control, directing acylation to the more reactive 2-position .

- Catalyst Screening : Lewis acids like FeCl₃ or ZnCl₂ may improve selectivity compared to AlCl₃ .

- Protecting Groups : Temporary protection of the 5-amino group (e.g., with Boc) prevents unwanted side reactions .

Yield and selectivity should be monitored via HPLC-MS and compared against computational models (DFT) .

Advanced: What methodologies are suitable for evaluating the biological activity of this compound?

- Kinase Inhibition Assays : Use recombinant kinases (e.g., PKC isoforms) in ADP-Glo™ assays to measure IC₅₀ values. Dose-response curves (0.1–100 µM) identify potency .

- Cellular Uptake Studies : Radiolabel the compound with ³H or ¹⁴C and quantify intracellular accumulation in target cell lines (e.g., cancer cells) using scintillation counting .

- In Vivo Models : For anti-hyperlipidemic activity (as seen in related furamides), administer the compound to high-fat-diet-induced hyperlipidemic mice and monitor lipid profiles via enzymatic assays .

Advanced: How should researchers resolve contradictions in crystallographic data between different studies?

Discrepancies in bond lengths or angles may arise from solvent effects, polymorphism, or refinement protocols. To address this:

- Re-refinement : Re-process raw diffraction data using updated SHELXL versions to apply newer constraints (e.g., Hirshfeld atom refinement) .

- Temperature-Dependent Studies : Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal motion artifacts .

- Comparative DFT Analysis : Compare experimental data with DFT-optimized gas-phase structures to identify environmental influences (e.g., crystal packing) .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase domains (e.g., VEGFR-2 or PRKD3). Key interactions include hydrogen bonds between the carboxamide and kinase backbone (e.g., Asp1046 in VEGFR-2) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD and hydrogen bond occupancy to validate poses .

- QSAR Models : Train models on furan-carboxamide derivatives to correlate substituent effects (e.g., methyl vs. halogen) with activity .

Basic: How can researchers ensure the compound’s stability during storage and handling?

- Storage Conditions : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation. Desiccate to avoid hygroscopic degradation.

- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC. Related carboxamides show <5% degradation under these conditions .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., dimerization) by minimizing residence time .

- In Situ Monitoring : Use ReactIR to track intermediates and adjust reagent stoichiometry dynamically.

- Byproduct Recycling : Catalytic methods (e.g., Pd/C) can convert byproducts (e.g., unreacted benzofuran) back into starting material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.